4-(5-Bromo-6-methoxy-2-naphthyl)-5-methyl-2-pyrimidinamine

Medicinal chemistry Kinase inhibitor design Cross-coupling chemistry

4-(5-Bromo-6-methoxy-2-naphthyl)-5-methyl-2-pyrimidinamine (CAS 338420-04-5) is a substituted naphthalenyl-pyrimidine small molecule with the molecular formula C₁₆H₁₄BrN₃O and a molecular weight of 344.21 g/mol. The compound features a 2-aminopyrimidine core substituted at the 4-position with a 5-bromo-6-methoxynaphthalen-2-yl moiety and at the 5-position with a methyl group.

Molecular Formula C16H14BrN3O
Molecular Weight 344.212
CAS No. 338420-04-5
Cat. No. B2730761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Bromo-6-methoxy-2-naphthyl)-5-methyl-2-pyrimidinamine
CAS338420-04-5
Molecular FormulaC16H14BrN3O
Molecular Weight344.212
Structural Identifiers
SMILESCC1=CN=C(N=C1C2=CC3=C(C=C2)C(=C(C=C3)OC)Br)N
InChIInChI=1S/C16H14BrN3O/c1-9-8-19-16(18)20-15(9)11-3-5-12-10(7-11)4-6-13(21-2)14(12)17/h3-8H,1-2H3,(H2,18,19,20)
InChIKeyRSSOLAOVRFQUGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(5-Bromo-6-methoxy-2-naphthyl)-5-methyl-2-pyrimidinamine (CAS 338420-04-5): Structural Identity, Physicochemical Profile, and Research-Grade Procurement Specifications


4-(5-Bromo-6-methoxy-2-naphthyl)-5-methyl-2-pyrimidinamine (CAS 338420-04-5) is a substituted naphthalenyl-pyrimidine small molecule with the molecular formula C₁₆H₁₄BrN₃O and a molecular weight of 344.21 g/mol . The compound features a 2-aminopyrimidine core substituted at the 4-position with a 5-bromo-6-methoxynaphthalen-2-yl moiety and at the 5-position with a methyl group . It falls within the generic scope of substituted naphthalenyl-pyrimidine compounds claimed in ArQule patent US 8,173,808 B2 as inhibitors of AKT kinases for treating cell proliferative disorders such as cancer [1]. The compound is commercially available from multiple research chemical suppliers at purity grades ranging from 90% to 98%, making it accessible as a building block or screening candidate for kinase-targeted drug discovery programs .

Why Generic Substitution Is Not Viable for 4-(5-Bromo-6-methoxy-2-naphthyl)-5-methyl-2-pyrimidinamine (CAS 338420-04-5): Substituent-Specific Contributions to Kinase Selectivity, Synthetic Tractability, and IP Positioning


The 5-bromo-6-methoxy substitution pattern on the naphthalene ring of this compound is not interchangeable with other halogen or alkoxy combinations without altering key selection-relevant attributes. The bromine atom at the 5-position serves a dual role: (i) as a vector for structure-activity relationship (SAR) exploration via palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Buchwald-Hartwig) that are not accessible with des-bromo or chloro analogs ; and (ii) as a steric and electronic modulator of kinase ATP-binding pocket interactions, where bromine's van der Waals radius (1.85 Å) and polarizability differ significantly from chlorine (1.75 Å) or hydrogen (1.20 Å) [1]. The 6-methoxy group contributes hydrogen-bond acceptor capacity and influences the electron density of the naphthalene ring system, affecting both target binding and metabolic stability. Removing or replacing either substituent would generate a compound with a distinct SAR profile outside the scope of structure-activity relationships established in the ArQule patent family, which specifically claims substituted naphthalenyl-pyrimidines as AKT kinase inhibitors for oncology applications [2].

Product-Specific Quantitative Differentiation Evidence for 4-(5-Bromo-6-methoxy-2-naphthyl)-5-methyl-2-pyrimidinamine (CAS 338420-04-5) Versus Closest Structural Analogs


Evidence Dimension 1: Synthetic Versatility — 5-Bromo Substituent as a Cross-Coupling Handle Versus Des-Bromo and Chloro Analogs

The presence of a bromine atom at the 5-position of the naphthalene ring provides a synthetic diversification handle absent in the des-bromo analog 4-(6-methoxynaphthalen-2-yl)-5-methylpyrimidin-2-amine. Aryl bromides undergo Suzuki-Miyaura coupling with aryl/heteroaryl boronic acids under standard Pd(PPh₃)₄ or Pd(dppf)Cl₂ catalysis, enabling library synthesis for SAR exploration [1]. The C-Br bond dissociation energy (approximately 337 kJ/mol for aryl bromides) positions this compound for selective oxidative addition with Pd(0) catalysts, whereas the corresponding C-Cl bond (approximately 399 kJ/mol) in a hypothetical 5-chloro analog requires harsher conditions or specialized ligands, potentially limiting parallel synthesis throughput [2]. The des-bromo analog lacks this functional handle entirely, restricting diversification to pyrimidine ring modifications only.

Medicinal chemistry Kinase inhibitor design Cross-coupling chemistry

Evidence Dimension 2: Lipophilicity and Predicted Physicochemical Profile Versus Closest Structural Analogs

The compound exhibits a predicted logP of 3.625 (ZINC database) [1], positioning it within the optimal lipophilicity range (logP 1-4) for oral drug-likeness per Lipinski's Rule of Five, while approaching the upper boundary. By comparison, the non-brominated analog 4-(naphthalen-2-yl)pyrimidin-2-amine (CAS 874779-67-6, MW 221.26) has a lower predicted logP (estimated 1.5-2.5) due to absence of the bromine and methoxy substituents, and the simpler analog 4-(4-methoxyphenyl)-5-methylpyrimidin-2-amine (MW 215.25) is even more polar with a single aromatic ring system . The compound's predicted density is 1.5±0.1 g/cm³, boiling point is 533.2±60.0 °C at 760 mmHg, and vapor pressure is 0.0±1.4 mmHg at 25 °C, as computed by ACD/Labs Percepta . The molecular weight (344.21 Da) is within the lead-like range favored for fragment-based and HTS screening libraries.

Drug-likeness Physicochemical properties ADME prediction

Evidence Dimension 3: Intramolecular Halogen-Bonding Potential and Conformational Pre-organization Versus Non-Halogenated Analogs

The 5-bromo substituent on the naphthalene ring introduces the potential for intramolecular halogen bonding with the adjacent 6-methoxy oxygen, which can pre-organize the conformation of the naphthalene moiety relative to the pyrimidine core. Halogen bonds (C-Br···O) with distances of 3.0-3.4 Å and interaction energies of 5-15 kJ/mol have been documented in ortho-bromo-methoxy aromatic systems [1]. This conformational restriction may reduce the entropic penalty upon kinase ATP-pocket binding compared to the des-bromo analog, which lacks this intramolecular interaction and can sample a broader rotational conformer space around the naphthalene-pyrimidine biaryl bond. The rotational barrier of the biaryl bond is influenced by both the steric bulk of bromine (limiting accessible dihedral angles) and the electronic effect of the methoxy group [2].

Conformational analysis Halogen bonding Kinase inhibitor design

Evidence Dimension 4: Commercially Available Purity Grades and Supply Chain Transparency Versus Structural Analogs

4-(5-Bromo-6-methoxy-2-naphthyl)-5-methyl-2-pyrimidinamine (CAS 338420-04-5) is available from multiple independent suppliers at defined purity grades: AKSci at 95% minimum purity , MolCore at NLT 98% with ISO certification , Leyan at 98% , and AmayBio at ≥90% [1]. By contrast, the simplest structural analog 4-(naphthalen-2-yl)pyrimidin-2-amine (CAS 874779-67-6) is less commonly stocked, and the hypothetically closest des-bromo-6-methoxy analog is not routinely available from major catalog suppliers, requiring custom synthesis. The availability of multiple purity tiers (90-98%) allows procurement teams to select the appropriate grade for their specific application, from initial high-throughput screening (lower purity acceptable) to biophysical assays and co-crystallization studies (higher purity preferred).

Procurement Purity specification Supply chain

Evidence Dimension 5: Patent Landscape Positioning Within the ArQule Naphthalenyl-Pyrimidine AKT Inhibitor Family

US Patent 8,173,808 B2 (ArQule, Inc., issued May 8, 2012) explicitly claims substituted naphthalenyl-pyrimidine compounds as inhibitors of AKT kinases for treating cell proliferative disorders including cancer [1]. The patent describes that compounds within this structural class potently inhibit intracellular AKT activation and downstream targets including PRAS40 in vitro, with exemplar compounds 12e and 12j demonstrating in vivo pharmacodynamic activity following oral dosing in mice [2]. While specific IC₅₀ data for CAS 338420-04-5 itself has not been publicly disclosed in peer-reviewed literature (ZINC database reports no known activity data as of ChEMBL 20) [3], the compound's structure falls within the Markush claims of Formula I-IV of this patent family, providing freedom-to-operate context for organizations evaluating this scaffold. The 2-naphthyl configuration (as present in this compound) is specifically noted as relevant to kinase selectivity profiles, distinguishing it from 1-naphthyl isomers that may exhibit different target engagement patterns [1].

Intellectual property AKT kinase Cancer therapeutics

Evidence Dimension 6: Fragment-Like and Lead-Like Compliance Versus Heavier Naphthalenyl-Pyrimidine Clinical Candidates

With a molecular weight of 344.21 Da, 3 hydrogen bond acceptors (pyrimidine N, amine NH₂, methoxy O), and 1-2 hydrogen bond donors (amine NH₂), this compound satisfies lead-like criteria (MW < 350 Da, cLogP < 4) more closely than advanced naphthalenyl-pyrimidine clinical candidates [1]. By comparison, the ArQule AKT inhibitor miransertib (ARQ 092) has a molecular weight >500 Da with extensive substitution. The compound's fraction of sp³-hybridized carbons is 0.06 (ZINC database), indicating high aromaticity characteristic of type I kinase inhibitor scaffolds that occupy the ATP-binding pocket through flat, heteroaromatic ring systems [2]. The calculated enthalpy of vaporization of 80.9±3.0 kJ/mol provides a measure of intermolecular interaction energy relevant to solid-state formulation considerations .

Fragment-based drug discovery Lead-likeness Molecular complexity

Best-Fit Research and Industrial Application Scenarios for 4-(5-Bromo-6-methoxy-2-naphthyl)-5-methyl-2-pyrimidinamine (CAS 338420-04-5)


Kinase Inhibitor SAR Library Synthesis via Suzuki-Miyaura Diversification at the 5-Bromo Position

Medicinal chemistry teams building focused kinase inhibitor libraries can leverage the 5-bromo substituent as a cross-coupling handle for parallel Suzuki-Miyaura diversification. The compound serves as a core scaffold that can be elaborated with diverse aryl and heteroaryl boronic acids to generate 24- to 96-member libraries exploring vectors extending from the naphthalene ring. This approach is directly aligned with the ArQule patent strategy for naphthalenyl-pyrimidine AKT inhibitors [1]. The predicted logP of 3.625 positions the scaffold and its anticipated derivatives within the lipophilicity range compatible with cellular permeability, making the resulting library suitable for both biochemical and cell-based kinase activity screens [2].

Biophysical Fragment Screening and Structure-Guided Optimization Against AKT Kinase Family Targets

With a molecular weight of 344.21 Da and a flat, aromatic scaffold, this compound is appropriate as a starting point for fragment-based drug discovery (FBDD) targeting AKT1, AKT2, or AKT3 kinases, consistent with the therapeutic indication claimed in US Patent 8,173,808 B2 [1]. The 2-aminopyrimidine core is a known hinge-binding motif in kinase inhibitors, while the 5-bromo-6-methoxy-naphthyl group provides vectors for probing the ribose pocket and selectivity pockets of the ATP-binding site. The conformational pre-organization conferred by the ortho-bromo-methoxy arrangement may provide an entropic advantage in surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) binding assays compared to more flexible analogs lacking this intramolecular interaction .

Chemical Probe Development and Target Engagement Studies in Oncology Cell Lines

Research groups investigating AKT-mediated signaling pathways in cancer cell lines can use this compound as a starting scaffold for developing chemical probes. The scaffold's membership in the ArQule naphthalenyl-pyrimidine family—which has demonstrated in vivo target engagement (pPRAS40, p70S6 modulation) with structurally related compounds 12e and 12j [1]—provides a precedent for target class relevance. The bromine substituent also enables installation of photoaffinity labeling tags (via Suzuki coupling with diazirine-containing boronic acids) or biotinylation linkers for pull-down target identification experiments, capabilities not accessible with the des-bromo analog.

Procurement for High-Throughput Screening Library Augmentation in Kinase-Focused Compound Collections

The compound's commercial availability at defined purity grades (90-98%) from multiple independent suppliers, combined with its lead-like physicochemical properties (MW < 350 Da, cLogP < 4, 3 HBA, 1-2 HBD) [1][2], makes it suitable for inclusion in diversity-oriented or kinase-focused high-throughput screening (HTS) libraries. The naphthalenyl-pyrimidine scaffold occupies a region of chemical space distinct from more common phenyl-pyrimidine or pyridine-based kinase inhibitor scaffolds, offering the potential to identify novel chemotypes with unique selectivity profiles. The MDL number (MFCD00173456) and CAS registry number (338420-04-5) facilitate unambiguous compound registration and inventory management in institutional compound management systems .

Quote Request

Request a Quote for 4-(5-Bromo-6-methoxy-2-naphthyl)-5-methyl-2-pyrimidinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.